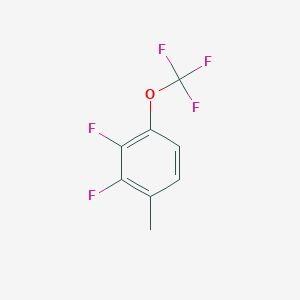

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

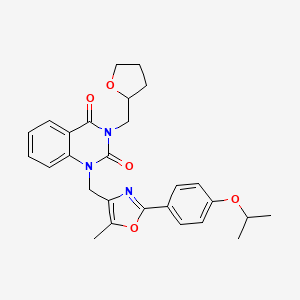

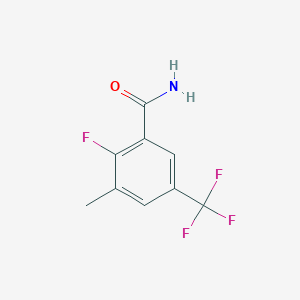

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene, also known as DFM, is a fluorinated aromatic compound that belongs to the family of fluoroaromatics. It has a molecular weight of 212.12 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,3-difluoro-4-methylphenyl trifluoromethyl ether . The InChI code is 1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 .Aplicaciones Científicas De Investigación

Synthesis of Organofluorine Compounds

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is utilized in the synthesis of various organofluorine compounds. By treating (trifluoromethoxy)benzene with electrophiles, this compound acts as a key intermediate, offering access to ortho-substituted derivatives. This process demonstrates the compound's versatility in creating new organofluorine compounds with high yields, showcasing its importance in organic chemistry (Castagnetti & Schlosser, 2001).

Generation of Arynes and Naphthalenes

The compound plays a critical role in the generation of arynes and naphthalenes. Treatment with lithium diisopropylamide and subsequent reactions lead to the production of 1,2-dehydro-3-(trifluoromethoxy)benzene. These arynes can be intercepted in situ with furan, leading to cycloadducts, which are then used to produce 1- and 2-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).

Catalysis and Electrophilic Trifluoromethylation

This compound is involved in catalytic processes, particularly in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This reaction, typically carried out in chloroform at 70 °C, is pivotal in producing various products with up to 77% yield, indicating its effectiveness in catalytic reactions (Mejía & Togni, 2012).

Synthesis of Trifluoromethoxylated Aniline Derivatives

The compound is instrumental in synthesizing trifluoromethoxylated aniline derivatives, which possess significant pharmacological and biological properties. This process involves a user-friendly protocol that highlights the compound's role in developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Versatility in Coordination Chemistry

It also finds application in coordination chemistry, particularly in the formation of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. This application is crucial in understanding the interactions and coordination properties of fluorocarbons (Plenio, Hermann, & Diodone, 1997).

Propiedades

IUPAC Name |

2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYOUQAQRFQEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2421447.png)

![N-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2421450.png)

![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)

![N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2421462.png)

![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)